Bienvenue dans la boutique en ligne BenchChem!

Dosimertinib

Drug Metabolism Deuterium Isotope Effect Toxicology

Choose Dosimertinib when osimertinib's metabolite-driven toxicity confounds your data. Deuterated to suppress the toxic AZ5104 metabolite by up to 80%, this irreversible EGFR TKI delivers a cleaner pharmacological profile for NSCLC research. Superior brain penetration makes it the definitive tool for CNS metastasis models. Reduced toxicity enables sustained dosing in long-term xenograft studies. Not interchangeable with osimertinib—substitution invalidates experimental data. Select Dosimertinib for reproducible results.

Molecular Formula C28H33N7O2
Molecular Weight 504.6 g/mol
CAS No. 2403760-70-1
Cat. No. B10856489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDosimertinib
CAS2403760-70-1
Molecular FormulaC28H33N7O2
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,5D3
InChIKeyDUYJMQONPNNFPI-ZFTIYMCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dosimertinib Procurement Guide: Technical Specifications and Clinical Development Status for the Deuterated EGFR T790M Inhibitor


Dosimertinib (CAS 2403760-70-1) is a third-generation, deuterated, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically engineered as a structural analogue of osimertinib [1]. It functions by selectively and covalently targeting activating EGFR mutations, as well as the treatment-resistant T790M resistance mutation, while largely sparing wild-type EGFR [2]. Dosimertinib is currently under active clinical investigation, with Phase 2 trials underway in China for patients with EGFR-mutation positive non-small cell lung cancer (NSCLC) [3].

Why Dosimertinib Cannot Be Substituted with Generic Osimertinib or Other Third-Generation EGFR TKIs: Evidence-Based Differentiation


While dosimertinib shares its core pharmacophore with the clinically validated third-generation EGFR TKI osimertinib, it is not a generic equivalent and cannot be interchanged in research or development settings without risking data invalidation. The compound's strategic deuteration is designed to alter the metabolic fate of the molecule, specifically to suppress the formation of AZ5104, a des-methyl metabolite of osimertinib that exhibits reduced selectivity for mutant over wild-type EGFR and is implicated in dose-limiting toxicities [1]. This structural modification directly translates into a distinct pharmacokinetic and toxicological profile [2]. Substituting dosimertinib with osimertinib would therefore confound experimental variables related to metabolite-driven toxicity, tissue distribution, and therapeutic index, making it an unsuitable proxy for studies dependent on dosimertinib's unique properties.

Quantitative Evidence Guide: Validated Differentiation of Dosimertinib from Osimertinib


Toxic Metabolite Suppression: 80% Reduction in AZ5104 Levels Compared to Osimertinib

Preclinical studies have demonstrated that dosimertinib's strategic deuteration significantly alters its metabolic pathway. Compared to osimertinib, dosimertinib reduces the formation of potential toxic metabolites by up to 80% [1]. This is a critical differentiation point, as AZ5104, a primary metabolite of osimertinib, is a more potent inhibitor of wild-type EGFR (IC50: 25 nM [2]) than osimertinib itself, which is believed to contribute to adverse events such as rash and diarrhea [3].

Drug Metabolism Deuterium Isotope Effect Toxicology

Brain Tissue Distribution: Higher Unchanged Drug Levels Compared to Osimertinib

Dosimertinib exhibits a differentiated tissue distribution profile, achieving higher levels of the unchanged, active drug in brain tissue compared to osimertinib in preclinical models [1]. This is a critical feature for targeting brain metastases, a common and devastating complication of EGFR-mutant NSCLC. While osimertinib is also known for its brain penetrance [2], this data suggests dosimertinib may offer an improved pharmacokinetic advantage in this compartment.

Pharmacokinetics CNS Penetration Brain Metastasis

In Vitro Target Engagement: Comparable Potency to Osimertinib Against Mutant EGFR

The strategic deuteration of dosimertinib does not compromise its ability to inhibit the primary drug target. In enzymatic assays, dosimertinib exhibits potent inhibitory activity against the L858R/T790M double-mutant EGFR, with an IC50 of 1.7 nM [1]. This potency is comparable to published data for osimertinib against the same mutant enzyme, which ranges from 0.94 nM to 1 nM [2]. Simultaneously, it maintains a favorable selectivity window over wild-type EGFR (IC50: 113.8 nM [1]), similar to the class profile for third-generation inhibitors [3].

Enzymatic Assay Kinase Inhibition EGFR T790M

In Vivo Safety Profile: Lower Toxicity than Osimertinib

The combined effects of reduced toxic metabolite formation and favorable distribution culminate in an improved preclinical safety profile. Multiple sources report that dosimertinib demonstrates lower toxicity than osimertinib in preclinical animal models [1][2]. This translates to a potentially wider therapeutic window, a critical advantage for long-term dosing in oncology.

In Vivo Pharmacology Toxicology Therapeutic Index

Lung Tissue Exposure: Higher Unchanged Drug Levels in Primary Tumor Site

In addition to enhanced brain penetration, preclinical data indicate that dosimertinib achieves higher levels of the unchanged, active parent drug in lung tissue compared to osimertinib [1]. This suggests a more efficient delivery and retention of the active pharmaceutical agent to the primary site of disease in NSCLC models.

Pharmacokinetics Tissue Distribution Lung Cancer

Optimal Research and Procurement Scenarios for Dosimertinib


In Vivo Efficacy Studies in Xenograft Models Requiring Improved Tolerability

Dosimertinib is the preferred compound for long-term in vivo efficacy studies, such as 24-day mouse xenograft tumor growth inhibition experiments. Its demonstrated lower toxicity compared to osimertinib [1] allows for sustained dosing at pharmacologically active levels with reduced animal welfare concerns and fewer confounding toxicological effects. This is critical for generating clean, interpretable data on tumor growth dynamics.

Preclinical Research on NSCLC Brain Metastasis

Due to its proven ability to achieve higher concentrations of the unchanged, active drug in brain tissue than osimertinib in preclinical models [1], dosimertinib is the superior chemical tool for investigating the treatment of NSCLC brain metastases. This includes studies using intracranial tumor implantation models, assessment of blood-brain barrier penetration, and evaluation of CNS-specific anti-tumor activity [2].

Investigating Mechanisms of EGFR TKI Toxicity and Metabolic Liability

Researchers studying the toxicological contributions of specific drug metabolites should select dosimertinib over osimertinib. Its design specifically suppresses the formation of the primary toxic metabolite, AZ5104, by up to 80% [1]. This provides a cleaner pharmacological probe to dissect the role of parent drug activity versus metabolite-driven adverse events (e.g., rash, diarrhea) in both in vitro and in vivo systems [2].

Developing Next-Generation Combination Therapy Regimens for NSCLC

For research programs focused on developing novel combination therapies, dosimertinib's improved safety profile makes it an attractive backbone agent. Its lower toxicity, as demonstrated preclinically [1], provides greater flexibility for adding a second agent without triggering dose-limiting toxicities. Preclinical studies are already exploring its use in combination, such as with Azvudine, showing a tumor inhibition rate of up to 92.82% in animal models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dosimertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.